

Technical Guide: Spectral and Synthetic Profile of Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Cat. No.:	B112004
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic protocol for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**. Due to the limited availability of public experimental spectral data for this specific compound, the spectral data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the molecule's analytical profile and synthesis.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38 - 7.28	m	5H	Ar-H (benzyl)
5.14	s	2H	O-CH ₂ -Ph
4.15	d, J = 13.2 Hz	2H	N-CH ₂ (axial, piperidine)
3.25	d, J = 6.4 Hz	2H	CH ₂ -Br
2.80	t, J = 12.8 Hz	2H	N-CH ₂ (equatorial, piperidine)
1.85 - 1.75	m	1H	CH (piperidine)
1.70	d, J = 13.2 Hz	2H	CH ₂ (axial, piperidine)
1.25	qd, J = 12.4, 4.0 Hz	2H	CH ₂ (equatorial, piperidine)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
155.0	C=O (carbamate)
136.8	Ar-C (quaternary, benzyl)
128.5	Ar-CH (benzyl)
127.9	Ar-CH (benzyl)
127.8	Ar-CH (benzyl)
67.1	O-CH ₂ -Ph
44.0	N-CH ₂ (piperidine)
39.0	CH ₂ -Br
37.5	CH (piperidine)
29.5	CH ₂ (piperidine)

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (carbamate)
1498	Medium	C=C stretch (aromatic)
1420	Strong	C-N stretch (carbamate)
1240	Strong	C-O stretch (carbamate)
1120	Medium	C-N stretch (piperidine)
740, 695	Strong	C-H bend (aromatic, monosubstituted)
610	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
313/311	< 5	[M] ⁺ (Molecular Ion)
232	40	[M - Br] ⁺
176	60	[M - Br - C ₆ H ₅ CH ₂] ⁺
142	30	[C ₈ H ₁₆ NO ₂] ⁺
108	70	[C ₇ H ₈ O] ⁺ (rearranged benzyl alcohol)
91	100	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following section details a plausible synthetic route for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**, starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**

This protocol describes the conversion of the primary alcohol to a bromide using phosphorus tribromide.

Materials:

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Phosphorus tribromide (PBr₃)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

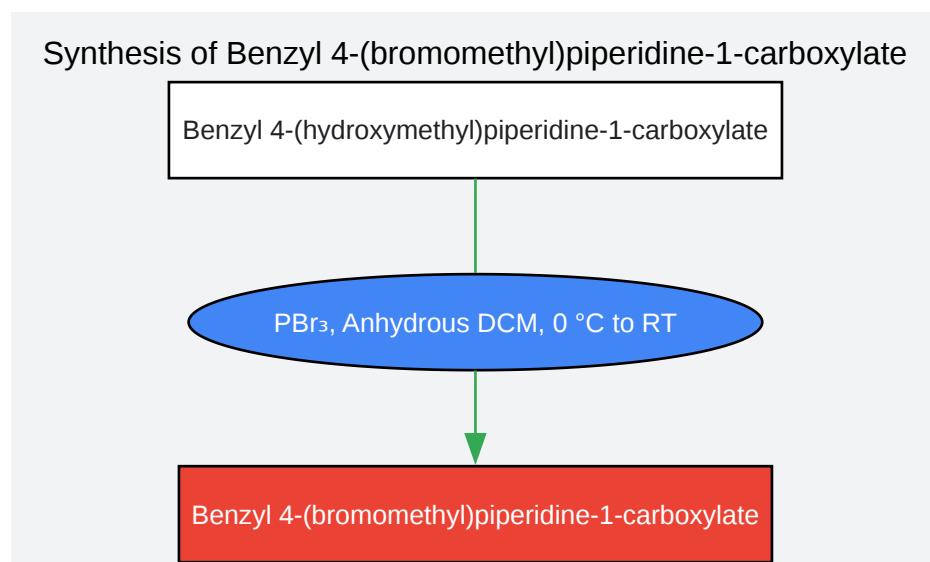
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Brominating Agent: While stirring, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.

Visualizations

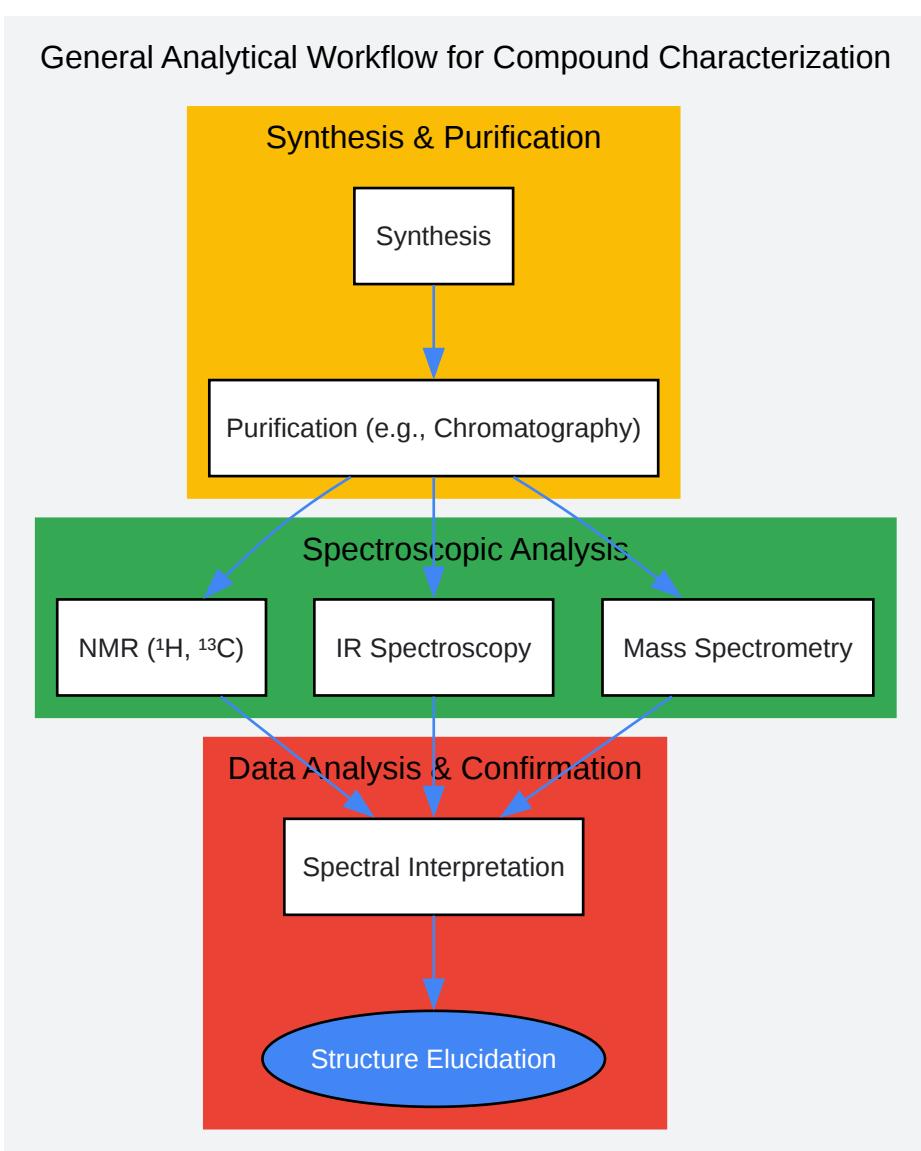
Diagram 1: Synthetic Pathway



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Caption: Synthetic route from the corresponding alcohol.

Diagram 2: Analytical Workflow for Compound Characterization



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Caption: Workflow for chemical characterization.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com